2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 313964-27-1
VCID: VC21442466
InChI: InChI=1S/C16H16N2OS/c1-12-6-8-13(9-7-12)19-10-11-20-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2
Molecular Formula: C16H16N2OS
Molecular Weight: 284.4g/mol

2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole

CAS No.: 313964-27-1

Cat. No.: VC21442466

Molecular Formula: C16H16N2OS

Molecular Weight: 284.4g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole - 313964-27-1

Specification

CAS No. 313964-27-1
Molecular Formula C16H16N2OS
Molecular Weight 284.4g/mol
IUPAC Name 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-benzimidazole
Standard InChI InChI=1S/C16H16N2OS/c1-12-6-8-13(9-7-12)19-10-11-20-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18)
Standard InChI Key GZQPCIZIEDXNLX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2
Canonical SMILES CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2

Introduction

Chemical Properties and Structure

Table 1: Physicochemical Properties of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole

PropertyValue
CAS Number313964-27-1
Molecular FormulaC16H16N2OS
Molecular Weight284.4 g/mol
IUPAC Name2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-benzimidazole

The molecular structure features a planar benzimidazole heterocyclic system connected via a sulfur atom to a 2-(4-methylphenoxy)ethyl group. The benzimidazole moiety consists of a benzene ring fused to an imidazole ring, creating a nitrogen-containing aromatic system with hydrogen bond donor and acceptor capabilities. The thioether linkage introduces conformational flexibility, while the 4-methylphenoxy group contributes hydrophobic character and potential for additional non-covalent interactions in biological systems.

Synthesis Methods

The synthesis of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole typically follows established synthetic routes that provide good yields and purity. The primary synthetic pathway involves a nucleophilic substitution reaction between 2-mercaptobenzimidazole and an appropriately functionalized alkyl halide.

Primary Synthetic Route

The most common synthesis method involves the following reaction sequence:

  • 2-Mercaptobenzimidazole is treated with 2-(4-methylphenoxy)ethyl bromide

  • The reaction is conducted in the presence of a base, typically potassium carbonate

  • Dimethylformamide (DMF) serves as the reaction solvent

  • The reaction mixture is heated to 80-100°C for several hours to ensure complete conversion

This synthetic approach leverages the nucleophilicity of the thiol group in 2-mercaptobenzimidazole, which readily attacks the electrophilic carbon adjacent to the bromine in 2-(4-methylphenoxy)ethyl bromide, resulting in the formation of the desired thioether linkage.

Chemical Reactions and Transformations

The reactive sites in 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole enable various chemical transformations that can be exploited for derivatization and modification of its properties. Understanding these reactions is crucial for the development of analogs with enhanced biological activities or specialized functions.

N-H Reactivity

The N-H group of the benzimidazole core is moderately acidic and can undergo several reactions:

  • N-alkylation reactions with alkyl halides in the presence of a base

  • N-acylation with acyl chlorides or anhydrides

  • Formation of metal complexes through coordination with transition metals

Thioether Functionality

The thioether linkage (-S-) can participate in various transformations:

  • Oxidation reactions to form sulfoxides or sulfones

  • Alkylation to form sulfonium salts

  • Metal coordination through the sulfur atom

These chemical transformations provide potential routes for the derivatization of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole to develop analogs with modified properties or to incorporate the scaffold into more complex molecular architectures.

Scientific Research Applications

Based on the structural features of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole and the known applications of similar benzimidazole derivatives, several research applications can be identified.

Medicinal Chemistry Research

The compound has potential applications in medicinal chemistry research, particularly in:

  • Development of anticancer agents through mechanisms such as topoisomerase inhibition

  • Design of antimicrobial compounds leveraging the biological activities of benzimidazole derivatives

  • Investigation as enzyme inhibitors for various therapeutic targets

Material Science Applications

Benzimidazole derivatives with structures similar to 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole have been explored in material science for:

  • Development of coordination polymers and metal-organic frameworks

  • Creation of fluorescent sensors and probes

  • Design of thermally stable polymers

The specific electronic and steric properties imparted by the 4-methylphenoxyethylthio group may confer unique reactivity profiles that could be advantageous in these research contexts.

Biological Activity

Benzimidazole derivatives, including compounds structurally related to 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole, have demonstrated diverse biological activities that make them attractive candidates for drug discovery.

Anticancer Properties

Research indicates that benzimidazole derivatives can act as topoisomerase inhibitors, interfering with DNA replication and transcription processes, leading to cancer cell death. While specific cytotoxicity data for this exact compound is limited in the available literature, structurally similar benzimidazole-containing compounds have shown activity against various cancer cell lines, including:

  • A549 (human lung adenocarcinoma epithelial cells)

  • HepG2 (human liver cancer cells)

  • MCF-7 (breast adenocarcinoma cells)

  • C6 (breast adenocarcinoma cells)

  • HeLa (ovarian cancer cell lines)

The integration of 1,3,4-oxadiazole with benzimidazole, as seen in related compounds, has demonstrated promising cytotoxic activities, suggesting potential anticancer applications for compounds with similar structural features .

Other Biological Activities

Based on the known pharmacological profile of structurally similar benzimidazole derivatives, this compound may potentially exhibit:

  • Antibacterial and antifungal properties, as benzimidazole compounds are known to show diverse antimicrobial activities

  • Antiviral properties, particularly against certain human viruses such as cytomegalovirus

  • Anti-inflammatory and analgesic effects

  • Antiparasitic activity

Structure-Activity Relationships

The specific structural features of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole that may contribute to its biological activity include:

  • The benzimidazole core, which can interact with various biological targets through hydrogen bonding and π-stacking interactions

  • The thioether linkage, which introduces conformational flexibility and potential for metal coordination

  • The 4-methylphenoxy group, which provides hydrophobic character and potential for additional non-covalent interactions with biological macromolecules

Comparison with Similar Compounds

To better understand the properties and potential applications of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole, it is instructive to compare it with structurally related compounds, particularly 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole, which differs in the position and nature of the substituent on the phenoxy group.

Table 2: Comparison of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole with 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole

Property2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole
CAS Number313964-27-1319489-19-5
Molecular FormulaC16H16N2OSC16H16N2O2S
Molecular Weight284.4 g/mol300.4 g/mol
Structural Difference4-methyl group on phenoxy ring2-methoxy group on phenoxy ring
Creation Date in DatabaseNot specified2005-07-13
Last Database ModificationNot specified2025-03-08

The key structural difference between these compounds is the substituent on the phenoxy ring—a methyl group at the para position versus a methoxy group at the ortho position . This difference can significantly impact:

  • Electronic properties: The methoxy group is more electron-donating than the methyl group

  • Steric effects: The ortho-methoxy group introduces greater steric hindrance around the ether linkage

  • Hydrogen bonding capabilities: The methoxy group can act as a hydrogen bond acceptor, providing additional interaction possibilities

These differences could translate into distinct biological activities, physicochemical properties, and applications for these two closely related compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator